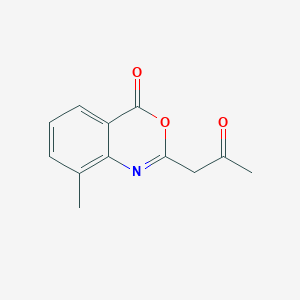
8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound belonging to the benzoxazinone family. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with a methyl group and an oxopropyl group. Benzoxazinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and methyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of 2-aminophenol with methyl acetoacetate under acidic or basic conditions to form the benzoxazinone core.
Substitution Reaction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Maintaining specific temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.
Substitution: The benzoxazinone core allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Alkylating Agents: Alkyl halides such as bromoacetone for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications.
Aplicaciones Científicas De Investigación
8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an antiviral, antibacterial, and anticancer agent due to its ability to interact with biological targets.
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in studies to understand its mechanism of action and interactions with biological molecules.
Mecanismo De Acción
The mechanism by which 8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, leading to inhibition or activation of these targets.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
2-methyl-4H-3,1-benzoxazin-4-one: Lacks the oxopropyl group, resulting in different biological activities.
8-methyl-2-(2-hydroxypropyl)-4H-3,1-benzoxazin-4-one: Contains a hydroxyl group instead of an oxo group, affecting its reactivity and applications.
Uniqueness
8-methyl-2-(2-oxopropyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
IUPAC Name |
8-methyl-2-(2-oxopropyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7-4-3-5-9-11(7)13-10(6-8(2)14)16-12(9)15/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSDQSKVLCQYHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)OC(=N2)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenyl N-[3,4-dihydro-6-methyl-3-(1-methylethyl)-2,4-dioxo-1,3,5-triazin-1(2H)-yl]carbamate](/img/structure/B8043393.png)
![N,N-bis[2-(triazol-1-yl)ethyl]aniline](/img/structure/B8043396.png)


![1-[2-[2-(2-Bromoethoxy)ethoxy]ethoxy]-4-chlorobenzene](/img/structure/B8043422.png)


![[[(3E)-3-acetyloxyiminoisoindol-1-yl]amino] acetate](/img/structure/B8043449.png)


![N-[4-(benzenesulfonylsulfamoyl)-3-methylphenyl]-2-methylprop-2-enamide](/img/structure/B8043478.png)
![3-[[(Diphenylmethylene)amino]oxy]propanenitrile](/img/structure/B8043484.png)
![4-Chloro-3-methyl-1-propan-2-ylpyrazolo[3,4-b]quinoline](/img/structure/B8043488.png)

